molecular formula C18H32O4 B1244412 9-Octadecenedioic acid, (9Z)- CAS No. 20701-68-2

9-Octadecenedioic acid, (9Z)-

Cat. No.: B1244412
CAS No.: 20701-68-2
M. Wt: 312.4 g/mol
InChI Key: SBLKVIQSIHEQOF-UPHRSURJSA-N
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Description

9-Octadecenedioic acid, (9Z)-, also known as cis-9-octadecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C18H32O4. It is a colorless to pale yellow liquid with a characteristic fatty acid odor. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Octadecenedioic acid, (9Z)-, can be synthesized through several methods. One common approach involves the oxidative cleavage of oleic acid, a monounsaturated fatty acid found in various vegetable oils. The process typically involves the use of strong oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of 9-octadecenedioic acid, (9Z)-, often involves the biofermentation of natural and vegetable oleic acid. This method is preferred due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Types of Reactions:

    Oxidation: 9-Octadecenedioic acid, (9Z)-, can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form saturated dicarboxylic acids using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

Scientific Research Applications

9-Octadecenedioic acid, (9Z)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-octadecenedioic acid, (9Z)-, particularly in its application as a skin-brightening agent, involves the inhibition of the melanin synthesis pathway. It reduces the level of tyrosinase mRNA, thereby decreasing the production of tyrosinase and melanin. This results in a reduction of skin pigmentation .

Comparison with Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the dicarboxylic acid functionality.

    Stearic Acid: A saturated fatty acid with a similar carbon chain length but fully saturated.

    Azelaic Acid: A shorter dicarboxylic acid with similar applications in skin care.

Uniqueness: 9-Octadecenedioic acid, (9Z)-, is unique due to its unsaturated dicarboxylic acid structure, which imparts distinct chemical reactivity and biological activity compared to its saturated and monounsaturated counterparts .

Properties

IUPAC Name

(Z)-octadec-9-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\CCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885146
Record name 9-Octadecenedioic acid, (9Z)-
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20701-68-2, 4494-16-0
Record name cis-9-Octadecenedioic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecenedioic acid
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Record name 9-Octadecenedioic acid, (9Z)-
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Record name 9-Octadecenedioic acid, (9Z)-
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Record name octadec-9-enedioic acid
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Record name 9-Octadecenedioic acid, (9Z)
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Record name OCTADECENEDIOIC ACID
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Synthesis routes and methods I

Procedure details

Another preferred embodiment of the invention is based on the preparation of azelaic acid by biooxidation of oleic acid to form 9-octadecenedioic acid followed by oxidation of the 9-octadecenedioic acid to azelaic acid. While any grade of oleic acid can be used as the substrate, a typical technical grade oleic acid consists of the following carboxylic acids: 0.42% C12; 2.7% C14; 0.86% C14:1; 6.3% C16; 4.6% C16:1; 0.93% C17; 2.8% C18; 71.8% C18:1; 8.3% C18:2; 0.58% C18:3. The oleic acid can also be a high grade oleic acid obtained from a fatty oil of a Helianthus annuus (sunflower seed oil) species described, for example, in U.S. Pat. No. 4,627,192, the entire contents of which are incorporated herein by reference. Such oils are very rich in oleic acid and contain at least 80% by weight of oleic.
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Synthesis routes and methods II

Procedure details

When the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of 9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Synthesis routes and methods III

Procedure details

The process of claim 1 wherein the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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